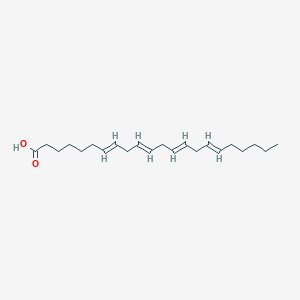

7,10,13,16-Docosatetraenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is an omega-6 fatty acid with the molecular formula C22H36O2 and a molar mass of 332.52 g/mol . This compound is formed through the elongation of arachidonic acid and is one of the most abundant fatty acids in the early human brain . It plays a significant role in various biological processes and is metabolized into several biologically active products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7,10,13,16-Docosatetraenoic acid can be synthesized through the elongation of arachidonic acid using enzymes such as elongation of very long-chain fatty acids protein 2 (ELOVL2) and elongation of very long-chain fatty acids protein 5 (ELOVL5) . The process involves the addition of two-carbon units to the arachidonic acid chain, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources such as the adrenal gland, brain, kidney, and vasculature . The extraction process may include organic extraction followed by purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 7,10,13,16-Docosatetraenoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, forming saturated fatty acids.

Substitution: The carboxyl group in this compound can participate in substitution reactions to form esters and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and enzymes such as cytochrome P450.

Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium) can be used.

Substitution: Reagents such as alcohols and acid catalysts are commonly used for esterification reactions.

Major Products Formed:

- Epoxydocosatrienoic acids (EDTs)

- Dihydroxydocosatrienoic acids (DHDTs)

- Various esters and derivatives

Scientific Research Applications

Nutritional Applications

Role in Human Health

- Adrenic acid is crucial for maintaining cellular functions and has been linked to various health benefits. It is involved in the synthesis of bioactive lipids that play roles in inflammation and cell signaling .

- Studies indicate that adequate levels of adrenic acid may contribute to cognitive function and neurological health due to its presence in brain tissue .

Dietary Sources

- Adrenic acid can be obtained from dietary sources such as meat, fish, and certain plant oils. It is often consumed alongside other omega-6 fatty acids, which are essential for human health .

Pharmacological Applications

Anti-inflammatory Properties

- Research has shown that adrenic acid can modulate inflammatory responses by serving as a precursor to various eicosanoids that mediate inflammation .

- It has been observed to influence the production of dihomoprostaglandins and epoxydocosatrienoic acids, which exhibit anti-inflammatory effects .

Potential in Disease Management

- The compound's role in modulating pathways such as NF-κB and PI3K/Akt suggests potential applications in treating conditions like cardiovascular diseases and metabolic disorders .

- Adrenic acid's metabolites have been implicated in neuroprotective mechanisms, indicating potential use in neurodegenerative diseases like Alzheimer's disease .

Biochemical Research

Cellular Metabolism Studies

- Adrenic acid is utilized in studies examining fatty acid metabolism within cells. Its incorporation into phospholipids is critical for understanding membrane dynamics and cellular signaling pathways .

- Investigations into its role in energy metabolism reveal that it interacts with AMPK pathways, which are vital for energy homeostasis .

Research on Lipid Profiles

- The analysis of lipid profiles in various tissues often includes adrenic acid to assess health conditions or the impact of dietary changes on lipid metabolism .

Case Studies

Mechanism of Action

7,10,13,16-Docosatetraenoic acid exerts its effects through several mechanisms:

- Molecular Targets: The compound targets enzymes such as cytochrome P450, which metabolize it into various active products .

- Pathways Involved: It is involved in the regulation of vascular tone and inflammation. The metabolites of this compound, such as epoxydocosatrienoic acids, act as endothelium-derived hyperpolarizing factors and have anti-inflammatory effects .

Comparison with Similar Compounds

- Arachidonic Acid

- Docosahexaenoic Acid

- Eicosapentaenoic Acid

Biological Activity

7,10,13,16-Docosatetraenoic acid (DTA), commonly known as adrenic acid, is a polyunsaturated fatty acid (PUFA) characterized by its four double bonds and a carbon chain of 22 carbons. It is an important component in the human body, particularly in the brain, and has been linked to various biological activities and health implications. This article delves into the biological activity of DTA, exploring its metabolic pathways, physiological effects, and potential therapeutic applications.

Metabolism and Derivatives

DTA is primarily derived from arachidonic acid through a series of elongation and desaturation reactions. It can be metabolized into several biologically active compounds:

- Dihomoprostaglandins : These are important mediators in inflammation and other physiological processes.

- Epoxydocosatrienoic acids (EDTs) : These compounds have been shown to possess endothelium-derived hyperpolarizing factor activity, contributing to vascular function and anti-inflammatory effects .

The metabolism of DTA also involves its conversion into dihydroxydocosatrienoic acids (DHDTs) via hydrolysis by soluble epoxide hydrolase (sEH), which may play a role in the efficacy of sEH inhibitors .

Anti-inflammatory Effects

DTA has been implicated in various inflammatory processes. In vitro studies have demonstrated that DTA can enhance the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) in hepatocytes. This indicates that DTA may exacerbate inflammatory responses in liver pathology . Additionally, it has been noted that DTA pretreatment increases levels of inflammatory markers like IL-8 and macrophage inflammatory protein 1β (MIP1β) .

Neurodevelopmental Impact

Research involving Caenorhabditis elegans has shown that exposure to DTA can impair neurobehavioral development by increasing reactive oxidative species (ROS) production. This suggests a potential neurotoxic effect of DTA that could influence cognitive functions .

Cardiovascular Implications

DTA is associated with various cardiovascular conditions. It acts on large-conductance calcium-activated potassium channels (BKCa) in endothelial cells, influencing vascular tone and blood flow. This mechanism highlights its potential role in regulating cardiovascular health .

Case Studies

- Neurodegenerative Diseases : A study indicated that elevated levels of DTA might serve as a biomarker for neurodegenerative diseases due to its association with oxidative stress and inflammation .

- Non-Alcoholic Fatty Liver Disease (NAFLD) : In rodent models of NAFLD, increased levels of DTA were correlated with hepatic steatosis and disturbances in redox homeostasis, suggesting a pathogenic role in liver diseases .

Data Table: Biological Effects of DTA

Q & A

Basic Research Questions

Q. What is the structural configuration and biosynthetic origin of adrenic acid (AdA)?

Adrenic acid (AdA) is a 22-carbon polyunsaturated fatty acid (PUFA) with four cis double bonds at positions 7, 10, 13, and 16, classified as an ω-6 fatty acid. It is synthesized via elongation of arachidonic acid (AA, 20:4n-6) by endothelial cells and other tissues. This elongation occurs in the endoplasmic reticulum, with AA serving as the primary precursor .

Q. How is adrenic acid detected and quantified in biological samples?

Gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) is commonly used for AdA quantification due to its high sensitivity for fatty acid profiling. Liquid chromatography-mass spectrometry (LC-MS) is preferred for oxidized metabolites (e.g., dihomo-prostaglandins). Purity standards (≥98% GC) are critical for calibration .

Q. What are the primary biological roles of AdA in mammalian systems?

AdA is enriched in glycerophospholipids of the brain, heart, and adrenal glands. It contributes to membrane fluidity and serves as a precursor for bioactive lipid mediators, such as dihomo-thromboxanes and dihomo-epoxyeicosatrienoic acids (dihomo-EETs), which regulate vascular tone and inflammation .

Advanced Research Questions

Q. How does adrenic acid modulate inflammatory pathways in non-alcoholic fatty liver disease (NAFLD)?

AdA enhances inflammation in NAFLD by elevating hepatic and plasma levels in murine models. For example, CDAHFD-fed db/db mice exhibit 8.6-fold higher hepatic AdA compared to controls, correlating with increased proinflammatory prostaglandins. Experimental designs should include lipidomic profiling (LC-MS) and cytokine analysis to link AdA levels to inflammatory markers .

Q. What methodological challenges arise in studying AdA’s metabolism to dihomoprostaglandins?

Human endothelial cells convert AdA to dihomoprostaglandins via cyclooxygenase (COX) pathways. Key challenges include:

- Substrate specificity : Differentiate COX-1/2 isoforms using selective inhibitors (e.g., aspirin for COX-1).

- Metabolite stability : Dihomo-prostaglandins are short-lived; stabilize samples with antioxidants (e.g., indomethacin) during extraction.

- Analytical validation : Use deuterated internal standards for LC-MS/MS quantification .

Q. How do dietary ω-6/ω-3 ratios influence AdA levels in neural tissues?

High ω-6 diets (e.g., corn oil) increase AdA accretion in the brain, particularly during development. Experimental models (rodents) require controlled diets with defined PUFA ratios. Tissue-specific analysis (e.g., myelin lipid extraction followed by GC-MS) is critical to assess AdA’s impact on neural function .

Q. What experimental models are optimal for studying AdA’s prothrombotic effects?

- In vitro : Human platelet suspensions treated with AdA (10–100 µM) to measure thromboxane B2 (TXB2) production via ELISA.

- In vivo : Transgenic mice (e.g., COX-2 knockouts) fed AdA-enriched diets, with thrombosis assays (e.g., FeCl3-induced carotid injury). Controls must include AA-treated groups to compare metabolite profiles .

Q. Methodological Considerations

Q. How to address contradictions in AdA’s pro- vs. anti-inflammatory roles?

Context-dependent effects arise from tissue-specific metabolism. For example:

- Pro-inflammatory : In NAFLD, AdA elevates prostaglandin 12 (PGI2) inhibitors, exacerbating inflammation.

- Anti-inflammatory : Dihomo-EETs from AdA in vascular endothelium may reduce oxidative stress. Use conditional knockout models (e.g., endothelial-specific CYP450 epoxygenase deletion) to dissect pathways .

Q. What are best practices for handling and storing AdA in laboratory settings?

Properties

CAS No. |

603121-63-7 |

|---|---|

Molecular Formula |

C22H36O2 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+ |

InChI Key |

TWSWSIQAPQLDBP-CGRWFSSPSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.